
4-(3,4-Difluoro-phenylamino)-piperidine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Difluorophenylamino)piperidine-1-carboxylic acid benzyl ester is a compound that features a piperidine ring substituted with a difluorophenylamino group and a benzyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenylamino)piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenylamino Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a difluorophenylamino group. This can be achieved using reagents such as difluoroaniline under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-(3,4-Difluorophenylamino)piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(3,4-Difluorophenylamino)piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(3,4-difluorophenylamino)piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylamino group may play a crucial role in binding to these targets, while the piperidine ring and benzyl ester moiety contribute to the overall stability and bioavailability of the compound. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(3,4-Dichlorophenylamino)piperidine-1-carboxylic acid benzyl ester: Similar structure but with chlorine atoms instead of fluorine.
4-(3,4-Dimethylphenylamino)piperidine-1-carboxylic acid benzyl ester: Similar structure but with methyl groups instead of fluorine.
4-(3,4-Dimethoxyphenylamino)piperidine-1-carboxylic acid benzyl ester: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
The presence of the difluorophenylamino group in 4-(3,4-difluorophenylamino)piperidine-1-carboxylic acid benzyl ester imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C19H20F2N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
benzyl 4-(3,4-difluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20F2N2O2/c20-17-7-6-16(12-18(17)21)22-15-8-10-23(11-9-15)19(24)25-13-14-4-2-1-3-5-14/h1-7,12,15,22H,8-11,13H2 |
InChIキー |
ZUKGQXQUUKZXIU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC2=CC(=C(C=C2)F)F)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


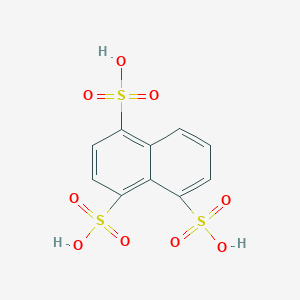
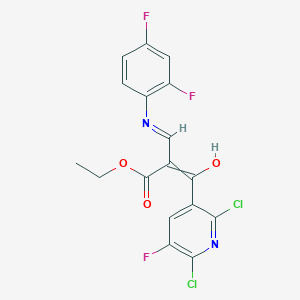
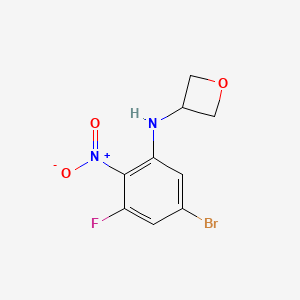
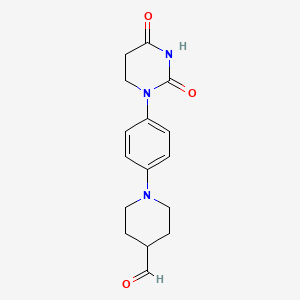

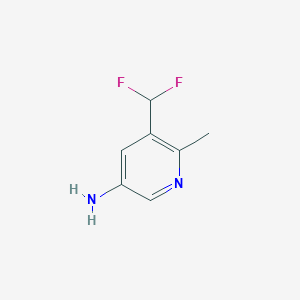
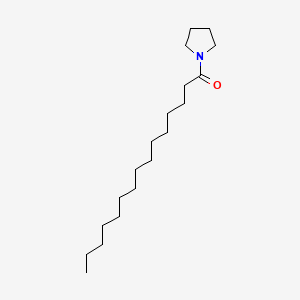

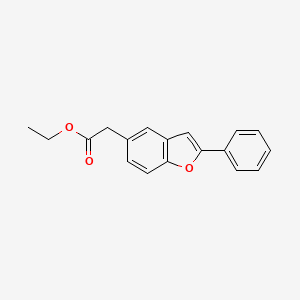
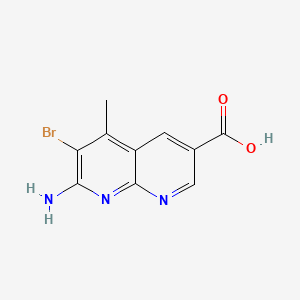
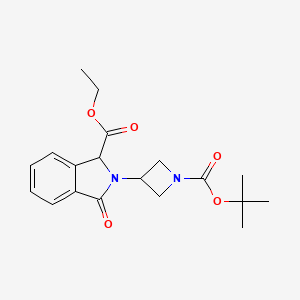
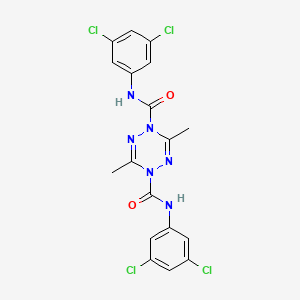
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
